molecular formula C8H7NO2 B3050494 Methoxy-benzoxazole CAS No. 26384-75-8

Methoxy-benzoxazole

Cat. No.: B3050494
CAS No.: 26384-75-8
M. Wt: 149.15 g/mol
InChI Key: NRBCYYCKOXRXRB-UHFFFAOYSA-N
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Description

Significance of the Benzoxazole (B165842) Scaffold as a Privileged Structure in Medicinal Chemistry and Drug Discovery

The benzoxazole scaffold, a heterocyclic aromatic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, is widely recognized as a "privileged structure" in the field of medicinal chemistry. nih.govresearchgate.netglobalresearchonline.net This designation stems from its recurring presence in a multitude of natural and synthetic compounds that exhibit a broad spectrum of biological activities. nih.govresearchgate.net The unique structural and electronic properties of the benzoxazole nucleus allow it to interact with a diverse range of biological targets, making it a valuable framework for the design and development of novel therapeutic agents. researchgate.netijrrjournal.com

The versatility of the benzoxazole motif is demonstrated by its role as a core component in compounds with applications as anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective agents. ijrrjournal.comwisdomlib.orgmdpi.comnih.gov Its planar structure and ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, enable it to bind effectively to the active sites of enzymes and receptors. globalresearchonline.netnih.gov Furthermore, the benzoxazole ring can be considered a bioisostere of naturally occurring nucleic bases like adenine (B156593) and guanine, which may facilitate its interaction with biological macromolecules. ijrrjournal.comjocpr.com The scaffold's stability and the potential for substitution at various positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of drug discovery. globalresearchonline.netnih.gov This inherent adaptability has led to the development of numerous benzoxazole derivatives, with many undergoing investigation as potential lead compounds for treating a wide array of diseases. nih.govresearchgate.net

Historical Context and Evolution of Research on Methoxy-substituted Benzoxazole Analogues

Research into benzoxazole and its derivatives dates back to the late 19th century, with its discovery credited to Hantzsch in 1887. wisdomlib.org Early investigations focused on the fundamental synthesis and chemical properties of this heterocyclic system. jocpr.com The exploration of substituted benzoxazoles, including those with methoxy (B1213986) groups, gained momentum as synthetic methodologies advanced, allowing for more controlled and diverse modifications of the core structure.

The introduction of the methoxy (-OCH3) group to the benzoxazole scaffold has been a strategic focus in medicinal chemistry. This substitution can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. nih.govnih.gov Early studies often involved the synthesis of various methoxy-substituted analogues to explore structure-activity relationships (SAR). For instance, research demonstrated that the position and number of methoxy groups on the benzoxazole ring or its substituents could dramatically alter the compound's efficacy as an antimicrobial or anticancer agent. mdpi.comnih.gov Over the years, the evolution of research has shifted from broad screening to more targeted design approaches, facilitated by a deeper understanding of biological targets and computational modeling techniques. researchgate.net Modern research continues to build on this historical foundation, synthesizing novel and complex methoxy-benzoxazole derivatives and evaluating their potential in highly specific therapeutic areas. nih.govacs.org

Overview of Key Academic Research Areas for Methoxy-substituted Benzoxazole Derivatives

The favorable physicochemical properties conferred by the methoxy group have made methoxy-substituted benzoxazole derivatives a subject of intense academic research across several key areas. These compounds are prominently investigated for their potential as anticancer, antimicrobial, and neuroprotective agents.

Anticancer Research: A significant body of research has focused on the antiproliferative activity of methoxy-benzoxazoles against various cancer cell lines. researchgate.netmdpi.comnih.gov Studies have shown that the presence of di-methoxy and tri-methoxy groups can enhance anticancer activity. nih.gov For example, certain derivatives have been evaluated against human colorectal carcinoma (HCT116), breast cancer (MCF-7), and liver cancer (HepG2) cell lines, with some compounds showing efficacy comparable or superior to standard drugs. nih.govresearchgate.netnih.gov The mechanisms of action are diverse, with some derivatives acting as inhibitors of crucial enzymes like VEGFR-2 or tubulin polymerization. researchgate.netnih.gov

Antimicrobial Research: The antimicrobial potential of methoxy-benzoxazoles is another major research focus. nih.govijpsonline.com These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govnih.gov Research has indicated that specific substitutions, such as a methoxy group, can enhance antibacterial activity against certain strains like Bacillus subtilis. nih.gov The development of novel benzoxazole-based compounds is driven by the urgent need for new antimicrobial agents to combat rising drug resistance. nih.govnih.gov

Neurological Research: Methoxy-substituted derivatives are also being explored for their potential in treating neurological disorders, including Alzheimer's disease. nih.govmdpi.com Research in this area investigates the ability of these compounds to provide neuroprotection against factors like β-amyloid-induced toxicity. mdpi.comresearchgate.net Studies have shown that certain methoxy-benzofuran carboxamides, a related class of compounds, exhibit neuroprotective effects. biomolther.org The mechanism often involves the modulation of signaling pathways critical for neuronal survival and the reduction of inflammation and apoptosis. mdpi.com

Table 1: Selected this compound Derivatives and their Reported Biological Activities

Compound Structure/NameSubstitution PatternReported Biological ActivityTarget/Cell LineReference
Compound 4 (Kakkar et al., 2018)Di-methoxy substitution on aromatic aldehyde precursorAnticancerHCT-116 nih.govresearchgate.net
Compound 6 (Kakkar et al., 2018)Tri-methoxy substitution on aromatic aldehyde precursorAnticancerHCT-116 nih.govresearchgate.net
Compound 10 (Kakkar et al., 2018)(Methoxymethyl)benzene substitutionAntibacterialBacillus subtilis nih.gov
Compound 45 (Perković et al., 2024)5-chloro-benzoxazole with N,N-diethyl and methoxy groups on phenyl ringAntiproliferativeHCT-116, NCI-H460 mdpi.com
Compound 12l (Alsfouk et al., 2022)Methoxy group on a phenyl ring attached to a urea (B33335) linkerAntiproliferative, VEGFR-2 InhibitionHepG2, MCF-7 researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26384-75-8

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

2-methoxy-1,3-benzoxazole

InChI

InChI=1S/C8H7NO2/c1-10-8-9-6-4-2-3-5-7(6)11-8/h2-5H,1H3

InChI Key

NRBCYYCKOXRXRB-UHFFFAOYSA-N

SMILES

COC1=NC2=CC=CC=C2O1

Canonical SMILES

COC1=NC2=CC=CC=C2O1

Origin of Product

United States

Synthetic Methodologies for Methoxy Substituted Benzoxazole Derivatives

Classical and Conventional Approaches to Benzoxazole (B165842) Nucleus Formation

The foundational methods for constructing the benzoxazole core have long relied on established organic reactions, primarily involving the condensation of 2-aminophenol (B121084) derivatives.

Condensation Reactions of 2-Aminophenol Derivatives with Carboxylic Acid Derivatives or Aldehydes

A cornerstone of benzoxazole synthesis is the reaction between 2-aminophenol and various carbonyl-containing compounds. rsc.orgrsc.org The traditional approach involves the condensation of a 2-aminophenol with a carboxylic acid or its derivatives, such as acid chlorides, under acidic conditions and often at high temperatures. medcraveonline.comrsc.org For instance, the reaction of 2,4-diaminophenol (B1205310) dihydrochloride (B599025) with aryl carboxylic acids in polyphosphoric acid (PPA) is a known method to produce 5-amino-2-arylbenzoxazoles. indexcopernicus.com Similarly, the condensation of 2-aminophenol with aldehydes is a widely used strategy. ijpbs.com This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzoxazole ring. indexcopernicus.com Various reagents and conditions have been employed to facilitate this transformation.

For example, a study reported the synthesis of 2-[4-(benzyloxy)phenyl]-1,3-benzoxazole by refluxing 2-aminophenol and 4-benzyloxy benzaldehyde (B42025) in ethanol (B145695), followed by oxidative cyclization with lead tetraacetate. ijpbs.com Another approach utilized molecular iodine as a catalyst for the condensation of 2-aminophenol with aldehydes under solvent-free microwave irradiation, providing excellent yields in a short time. indexcopernicus.com

The following table summarizes representative examples of condensation reactions for the synthesis of benzoxazole derivatives.

Reactant 1Reactant 2Catalyst/ReagentConditionsProductReference
2-Aminophenol4-Benzyloxy benzaldehydeLead tetraacetateEthanol, reflux2-[4-(Benzyloxy)phenyl]-1,3-benzoxazole ijpbs.com
2-AminophenolVarious aldehydesMolecular iodineMicrowave, 130°C, solvent-free2-Substituted benzoxazoles indexcopernicus.com
2,4-Diaminophenol dihydrochlorideAryl carboxylic acidsPolyphosphoric acid (PPA)High temperature5-Amino-2-arylbenzoxazoles indexcopernicus.com
4-Carbomethoxy-2-aminophenolCyanogen bromide--2-Aminobenzoxazole derivative ijpbs.com
Methoxy-aminophenolCyanogen bromide--2-Aminobenzoxazole derivative ijpbs.com

Oxidative Cyclization Methods and Their Variations

Oxidative cyclization represents another classical and pivotal strategy for forming the benzoxazole nucleus. This method often involves the in-situ formation of a precursor, typically a phenolic Schiff base (o-hydroxyarylidene aniline), which then undergoes oxidation to induce ring closure. ijpbs.com A variety of oxidizing agents have been utilized for this purpose.

For instance, a system of potassium permanganate (B83412) (KMnO4) in acetic acid (HOAc) has been successfully employed for the oxidative cyclization of o-hydroxyarylidene anilines. ijpbs.com This method is also applicable as a one-pot synthesis directly from o-aminophenols and aldehydes. ijpbs.com Another common oxidant is hypervalent iodine, such as iodobenzene (B50100) diacetate, which mediates the oxidative cyclization of Schiff's bases in methanol. indexcopernicus.com Elemental sulfur, in the presence of N-methyl piperidine, has been shown to be an effective oxidant for the oxidative coupling of o-aminophenol with ketones to yield 2-alkylbenzoxazoles. ijpbs.com Furthermore, molecular sieves have been used as catalysts in an environmentally friendly oxidative cyclization reaction between 2-aminophenol and aldehydes, which avoids the need for hazardous chemical reagents and strong acids. researchgate.net

Modern and Sustainable Synthetic Strategies for Methoxy-benzoxazole Analogues

In recent years, a significant shift towards more sustainable and efficient synthetic methods has been observed in the field of organic chemistry. The synthesis of this compound analogues has benefited from these advancements, with the development of green chemistry protocols, novel catalytic systems, and electrochemical approaches.

Green Chemistry Protocols (e.g., Microwave-Assisted, Ultrasound-Assisted, Mechanochemistry, Deep Eutectic Solvents)

Green chemistry principles have been instrumental in developing environmentally benign methods for benzoxazole synthesis. These protocols aim to reduce waste, minimize energy consumption, and utilize less hazardous substances.

Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times and higher yields. mdpi.com For example, the synthesis of 2-substituted benzoxazoles has been achieved by the microwave-assisted reaction of 2-aminophenol and carboxylic acids using propylphosphonic anhydride (B1165640). ijpbs.com Another green approach involves the use of a Brønsted and Lewis dual acidic (Hf-BTC) catalyst for the condensation of 2-aminophenol and benzoyl chloride under microwave irradiation and solvent-free conditions. rsc.org

Ultrasound-assisted synthesis offers another energy-efficient alternative. The synthesis of novel benzoxazole derivatives has been accomplished through the reaction of azo-linked salicylic (B10762653) acid derivatives and 2-amino-4-chlorophenol (B47367) under ultrasound irradiation, resulting in short reaction times and high yields. researchgate.net In another example, a Lewis acidic ionic liquid supported on magnetic nanoparticles (LAIL@MNP) was used as a catalyst for the condensation of 2-aminophenols and aldehydes under solvent-free ultrasound irradiation. nih.govresearchgate.net

Mechanochemistry , which involves solvent-free reactions induced by mechanical force, has also been applied to benzoxazole synthesis. mdpi.com

Deep eutectic solvents (DES) , which are sustainable and biodegradable, have been employed as reaction media for the synthesis of benzoxazole derivatives. mdpi.com

The following table provides a comparative overview of different green synthesis methods for benzoxazole derivatives.

Green MethodReactantsCatalyst/MediumConditionsYieldReference
Microwave-Assisted2-Aminophenol, Carboxylic AcidPropylphosphonic anhydrideMicrowave irradiation- ijpbs.com
Microwave-Assisted2-Aminophenol, Benzoyl ChlorideHf-BTC120 °C, solvent-free, 15 min30–85% rsc.org
Ultrasound-AssistedAzo-linked salicylic acid, 2-Amino-4-chlorophenol-Ultrasound irradiationHigh researchgate.net
Ultrasound-Assisted2-Aminophenol, BenzaldehydeLAIL@MNPSolvent-free, 70 °C, 30 minup to 90% nih.govresearchgate.net
Deep Eutectic Solvents4-hydroxybenzaldehide, haloalkylating reagentsK2CO33 h, 40 °C- mdpi.com

Metal-Catalyzed (e.g., Copper, Palladium, Nickel) and Organocatalyzed Transformations

Metal-catalyzed and organocatalyzed reactions have revolutionized the synthesis of benzoxazoles, offering milder reaction conditions and greater functional group tolerance. mdpi.com

Copper-catalyzed reactions are particularly prevalent. acs.org Copper iodide (CuI) has been used in combination with a Brønsted acid to catalyze the cyclization of 2-aminophenols with β-diketones, tolerating various substituents like methoxy (B1213986) groups. organic-chemistry.org Copper-catalyzed intramolecular O-arylation of o-halobenzanilides in water has also been developed as an efficient method for benzoxazole synthesis. rsc.org Furthermore, copper-catalyzed direct arylation of benzoxazoles with aryl bromides provides a route to 2-arylbenzoxazoles. nih.gov

Palladium-catalyzed methods are also widely employed. ijpbs.com For instance, palladium complexes of dendronized amine polymers have been used as catalysts for the synthesis of benzoxazoles from 2-aminophenol and benzaldehyde. rsc.org Palladium catalysis is also effective for the aminocarbonylation of (E)-1-(2-bromovinyl)-4-methoxybenzene with 2-aminophenol to produce (E)-2-(4-methoxystyryl)benzo[d]oxazole. ijpbs.com

Nickel-catalyzed intramolecular cyclization of 2-aminophenol and aromatic aldehydes has been demonstrated to provide high yields of benzoxazole derivatives. rsc.org

Organocatalysis offers a metal-free alternative. For example, an N-heterocyclic carbene (NHC)-catalyzed intramolecular cyclization of aldimines generated from 2-aminophenols and aromatic aldehydes yields 2-arylbenzoxazoles under mild conditions. organic-chemistry.org

Electrochemical Synthesis Approaches for Benzoxazoles

Electrochemical methods represent a modern and sustainable approach to benzoxazole synthesis, often avoiding the need for chemical oxidants and operating under mild conditions. ijpbs.com

One notable method involves the indirect ("ex-cell") electrochemical synthesis of benzoxazoles from imines using a recyclable iodine(I)/iodine(III) redox mediator. acs.orgosi.lv This approach is compatible with a range of redox-sensitive functional groups. acs.orgosi.lv The electrochemical generation of a hypervalent iodine reagent is a key step in this process, which then mediates the oxidative cyclization. acs.orgosi.lv Another electrochemical approach involves the synthesis of benzoxazoles from readily available anilides, which proceeds via amidyl radical intermediates. nih.govrsc.org This method utilizes common electrode materials and a simple constant current protocol. rsc.org

One-Pot Synthetic Routes for Efficient this compound Production

One-pot syntheses are highly valued for their efficiency, reduced waste, and simplified procedures, minimizing the need to isolate intermediates. chemistryjournal.net Several effective one-pot methods for producing methoxy-substituted benzoxazoles have been established, often by reacting a substituted 2-aminophenol with a suitable coupling partner under specific catalytic conditions.

A prominent one-pot approach involves the reaction of 2-aminophenols with carboxylic acids. Methanesulfonic acid has been identified as a particularly effective catalyst for this transformation, which proceeds through the in situ generation of an acid chloride intermediate. griffith.edu.aupublish.csiro.auresearchgate.net This method demonstrates broad functional group tolerance, accommodating methoxy substituents on either the aryl carboxylic acid or the 2-aminophenol, leading to excellent yields of the corresponding 2-substituted benzoxazoles. griffith.edu.auresearchgate.net

Nanocatalysts have also emerged as powerful tools for one-pot benzoxazole synthesis. For instance, zinc sulfide (B99878) (ZnS) nanoparticles effectively catalyze the condensation of o-aminophenols with various aldehydes in ethanol at elevated temperatures. ajgreenchem.com This heterogeneous catalysis method offers advantages such as high yields, mild reaction conditions, and easy catalyst recovery. ajgreenchem.com A specific example is the synthesis of 2-(benzo[d]oxazol-2-yl)-6-methoxyphenol. ajgreenchem.com Similarly, other nanocomposites, including Ag@TiO2, have been utilized for the one-pot synthesis of 2-aryl benzoxazoles in aqueous media, highlighting a move towards greener and more sustainable chemistry. ijpbs.com

Copper-catalyzed reactions represent another significant category of one-pot syntheses. A domino acylation-annulation reaction of 2-bromoanilines with acyl chlorides, catalyzed by copper(I) iodide (CuI) and 1,10-phenanthroline (B135089) under microwave irradiation, provides a versatile route to benzoxazoles that complements traditional methods starting from 2-aminophenols. organic-chemistry.org

The table below summarizes various one-pot synthetic routes compatible with the production of this compound derivatives.

Catalyst/Reagent SystemReactantsKey ConditionsNotes
Methanesulfonic acid2-Aminophenol & Carboxylic AcidHeating (e.g., 100°C)Forms acid chloride in situ; compatible with methoxy groups. griffith.edu.aupublish.csiro.au
ZnS Nanoparticleso-Aminophenol & AldehydeEthanol, 70°CHeterogeneous, green catalyst with high yields and easy work-up. ajgreenchem.com
Ag@TiO2 Nanocomposite2-Aminophenol & AldehydeAqueous mediaA green synthetic approach using a nanocomposite catalyst. ijpbs.com
CuI / 1,10-phenanthroline2-Bromoaniline & Acyl ChlorideMicrowave irradiation, Cs₂CO₃A domino reaction providing an alternative to 2-aminophenol precursors. organic-chemistry.org
KMnO₄/HOAco-Aminophenol & AldehydeN/AOxidative cyclization system for one-pot synthesis. ijpbs.com

Regioselective Functionalization Techniques for Methoxy Group Incorporation and Derivatization

Regioselectivity is crucial in the synthesis of complex molecules, ensuring that functional groups are installed at the correct position to achieve the desired structure and biological activity. For methoxy-benzoxazoles, regioselective functionalization can involve either the selective introduction of a methoxy group onto a pre-formed benzoxazole core or the use of existing groups to direct subsequent reactions.

C-H functionalization has become a powerful strategy for the regioselective modification of heterocyclic systems. mdpi.com In the context of benzoxazoles, copper-catalyzed C-H functionalization/C-O bond formation has been developed to selectively introduce substituents. nih.gov The presence and position of a directing group on the benzoxazole ring are paramount for controlling the regioselectivity of these reactions. Research has shown that a directing group at the meta position can effectively lead to the selective formation of 7-substituted benzoxazoles. nih.gov While this specific study focused on other functionalities, the principle is directly applicable to the synthesis of derivatives like 7-methoxybenzoxazole.

The regioselectivity of C-H activation is often governed by the coordinating ability of directing groups such as amides, carboxylic acids, or other heterocycles. mdpi.com For instance, the palladium-catalyzed direct arylation of the pyridine (B92270) N-oxide ring of 7-azaindole (B17877) occurs regioselectively at the C6 position, tolerating methoxy groups on the coupling partner. mdpi.com Such strategies, which leverage directing groups to control the site of metalation and subsequent functionalization, provide a template for achieving regioselective C-H functionalization on the benzoxazole skeleton. The inherent electronic properties of a methoxy group (electron-donating) can also influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) portion of the benzoxazole ring, although modern synthetic methods often rely on more precise director-controlled C-H activation.

Boron-based reagents have also been employed to achieve highly regioselective functionalizations. By forming dibromoboracycles through nitrogen and carbonyl-directed borylation, subsequent transformations can be performed at a specific ortho-position. gu.se This metal-free approach allows for the precise installation of various functional groups, providing a pathway to selectively substituted N-aryl amides and related heterocycles, a strategy that holds potential for the controlled synthesis of complex this compound derivatives. gu.se

Development of Novel Synthetic Pathways for Advanced this compound Derivatives

The continuous demand for new therapeutic agents and materials science applications has spurred the development of novel synthetic pathways to access advanced this compound derivatives with greater complexity and functionality. Current time information in Bangalore, IN.najah.edu These modern methods often employ new catalysts, non-traditional activation strategies, and innovative reaction sequences.

One novel approach involves the electrophilic activation of tertiary amides with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of 2-fluoropyridine. mdpi.com This method facilitates a cascade reaction involving nucleophilic addition of a 2-aminophenol, intramolecular cyclization, and elimination to afford 2-substituted benzoxazoles under mild conditions. mdpi.com This pathway expands the scope of accessible benzoxazole derivatives beyond those available from traditional condensations with aldehydes or carboxylic acids.

Sustainable and green synthetic methodologies are also at the forefront of innovation. The use of microwave irradiation, ultrasound assistance, and mechanochemistry has been shown to produce 2-(3,4-disubstituted phenyl)benzoxazole derivatives, including those with methoxy groups, in excellent yields and with significantly reduced reaction times. mdpi.com These techniques not only enhance efficiency but also align with the principles of green chemistry by reducing energy consumption and solvent use. mdpi.comsioc-journal.cn

Advanced catalytic systems are central to many novel pathways. Ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) of primary alcohols with 2-aminophenol provides a direct route to 2-substituted benzoxazoles. ijpbs.com Palladium catalysis has enabled the synthesis of styryl and aryl benzoxazoles through sequential one-pot aminocarbonylation of aryl bromides followed by acid-mediated cyclization. organic-chemistry.orgdiva-portal.org Furthermore, a one-pot sequential reaction involving copper-catalyzed alkynylation of a benzoxazole followed by a 1,3-dipolar cycloaddition has been designed to construct complex benzoxazole-triazole conjugates, demonstrating a modular approach to advanced derivatives. acs.org

The table below highlights some of these novel synthetic developments.

MethodologyCatalyst/ReagentPrecursorsKey Features
Amide ActivationTrifluoromethanesulfonic anhydride (Tf₂O)2-Aminophenol & Tertiary AmideMild conditions; accesses derivatives not available from aldehydes. mdpi.com
Sustainable SynthesisMicrowave, Ultrasound, MechanochemistrySchiff bases & NaCNEco-friendly, rapid reactions with high yields. mdpi.com
Acceptorless Dehydrogenative Coupling (ADC)Ruthenium Complex2-Aminophenol & Primary AlcoholAtom-economical synthesis of 2-substituted benzoxazoles. ijpbs.com
Sequential Aminocarbonylation/CyclizationPalladium Complex2-Aminophenol & Aryl/Vinyl BromideOne-pot procedure for 2-aryl or 2-styryl benzoxazoles. organic-chemistry.org
Sequential Alkynylation/CycloadditionCopper CatalystBenzoxazole, Alkyne, AzideModular, one-pot construction of complex benzoxazole-triazole hybrids. acs.org
Chloroacetamide CouplingN/A2-Mercaptobenzoxazole & ChloroacetamideMulti-step pathway to create 2-thioacetamide linked benzoxazole-benzamide conjugates. nih.gov

Structure Activity Relationship Sar Studies of Methoxy Substituted Benzoxazole Derivatives

Positional Effects of the Methoxy (B1213986) Group on Biological Activity

The biological efficacy of benzoxazole (B165842) derivatives is highly dependent on the nature and position of substituents on the core scaffold. The methoxy group, known for its electron-donating and lipophilicity-enhancing properties, can significantly impact interactions with biological targets.

Impact of Methoxy Substitution on Antiproliferative and Anticancer Potency

Research indicates that methoxy substitution on the benzoxazole ring system can enhance antiproliferative and anticancer potency. Studies have shown that derivatives bearing methoxy groups, particularly at specific positions, exhibit improved activity against various cancer cell lines. For instance, derivatives with methoxy groups at the 3-position of a phenyl ring attached to the benzoxazole core generally display higher antiproliferative activity compared to unsubstituted analogs researcher.lifemdpi.comresearchgate.net. Furthermore, the presence of a 5-methoxy group on the benzoxazole ring itself can contribute to moderate activity, which may be significantly enhanced when combined with other substituents nih.gov.

Table 1: Antiproliferative Activity of Methoxy-Substituted Benzoxazole Derivatives

Compound DesignationSubstitution Pattern (Methoxy Group)Cancer Cell LineIC₅₀ Value (µM)Reference
Derivative 41-483-position of phenyl ringVariousHigher activity researcher.lifemdpi.comresearchgate.net
Compound B185-OCH₃ on benzoxazoleNot specified1.30 nih.gov
Compound 40Phenyl substitutionNCI-H4600.4 mdpi.com
Compound 47Phenyl substitutionNCI-H4600.9 mdpi.com

Note: Specific compound structures and detailed positional effects are complex and vary across studies. The table provides representative examples based on the literature.

Influence of Methoxy Group on Enzyme Inhibition Capabilities

The methoxy group can influence the ability of benzoxazole derivatives to inhibit enzymes. For example, in the context of anti-diabetic agents, ortho-methoxy phenyl derivatives of benzo[d]isoxazole-triazole scaffolds showed potent activity, suggesting that the methoxy group can contribute to favorable interactions with enzyme active sites researchgate.netresearchgate.net. Similarly, in the development of anti-inflammatory agents targeting cyclooxygenase-2 (COX-2), the presence of a methoxy group on a phenyl substituent of a 2-(2-arylphenyl)benzoxazole scaffold demonstrated interactions with the enzyme's active site, contributing to inhibitory activity nih.govontosight.aichemistryjournal.net.

Table 2: Enzyme Inhibition by Methoxy-Substituted Benzoxazole Derivatives

Compound/ScaffoldTarget EnzymeMethoxy Group PositionInhibition Data (e.g., IC₅₀)Reference
Benzo[d]isoxazole-triazoleα-Glucosidaseortho-methoxy phenylPotent activity researchgate.netresearchgate.net
2-(2-arylphenyl)benzoxazoleCOX-2Phenyl substituentInhibitory activity nih.govontosight.ai

Methoxy Group Contribution to Antimicrobial and Antifungal Efficacy

Methoxy substituents can play a role in the antimicrobial and antifungal efficacy of benzoxazole derivatives. Studies on benzoxazole-based amino acid derivatives indicated that compounds with electron-donating substituents, including methoxy groups, showed activity against pathogenic yeasts like Pichia pastoris and Candida albicans nih.gov. While the precise positional effects vary, the presence of methoxy groups can influence the interaction with microbial targets, contributing to their efficacy. For instance, in some studies, methoxy groups on phenyl rings attached to benzoxazole scaffolds were found to be potent antibacterial and antifungal agents, sometimes showing activity comparable to or exceeding standard drugs nih.govjocpr.com.

Table 3: Antimicrobial and Antifungal Activity of Methoxy-Substituted Benzoxazoles

Compound/DerivativeMethoxy Group PositionMicroorganism TestedActivity Metric (e.g., MIC)Potency ComparisonReference
Benzoxazole-amino acid derivativesElectron-donating substituents (including methoxy)Pichia pastoris, C. albicansMIC valuesActive nih.gov
2-(3-Arylureido)benzoxazole derivatives (e.g., 5b, 5f, 5h, 5i)Various (including OMe-)Gram-positive/negative bacteria, fungiMIC (µg/ml)Potent, 1.5-2.5x standard jocpr.com
Benzoxazole derivative 47Phenyl substitutionP. aeruginosa, E. faecalisMIC = 0.25 µg/mL, 0.5 µg/mLNotable activity mdpi.com

Modulation of Anti-inflammatory Responses by Methoxy Substitution

Benzoxazole derivatives are recognized for their anti-inflammatory properties, and the methoxy group can influence this activity. Studies on 2-(2-arylphenyl)benzoxazole derivatives as COX-2 inhibitors revealed that the methoxy group on the phenyl substituent could engage in specific interactions within the COX-2 active site, contributing to the compound's anti-inflammatory profile nih.govontosight.ai. Specifically, the hydrogen atom of the methoxy group in compound 3g showed a weak interaction with the carbonyl oxygen of Gln192, while compound 3n, with a hydroxyl group, exhibited a stronger hydrogen bonding interaction with the same residue. This suggests that the electronic and steric properties conferred by the methoxy group can modulate binding affinity to inflammatory targets nih.gov.

Effects of Methoxy Groups on Antiviral and Antiprotozoal Activities

While research specifically detailing the impact of methoxy groups on antiviral and antiprotozoal activities of benzoxazoles is less extensive in the provided snippets, general trends suggest their potential role. For instance, in studies on benzothiazoles (structurally related heterocycles), the presence of methoxy substituents on phenyl rings has been noted to influence antiviral activity nih.gov. Similarly, for antiprotozoal activity, modifications to the benzoxazole scaffold, including the introduction of substituents like methoxy groups, are explored to enhance efficacy against protozoan parasites najah.edu.

Synergistic Effects of the Methoxy Moiety in Combination with Other Substituents on Pharmacological Profiles

The methoxy group often exerts its influence not in isolation but in synergy with other substituents on the benzoxazole scaffold. For example, in antiproliferative studies, compounds with a 5-methoxy group showed moderate activity, but this activity was significantly enhanced when combined with other functional groups, such as a 6-carbomethoxy group nih.gov. This highlights the importance of strategic substituent placement and the potential for synergistic effects.

In antibacterial and antifungal evaluations, compounds bearing methoxy groups alongside other substituents, such as halide or fluorinated alkyl/alkoxy groups, were found to be particularly potent, often outperforming standard drugs jocpr.com. This suggests that the methoxy group, when strategically combined with other functional groups, can lead to synergistic enhancements in antimicrobial efficacy.

Table 4: Synergistic Effects of Methoxy Groups with Other Substituents

Compound Class/ExampleMethoxy Group PositionOther SubstituentsBiological ActivitySynergistic Effect NotedReference
Bisbenzoxazole derivative B145-OCH₃6-COOMeAntiproliferativeEnhanced activity nih.gov
2-(3-Arylureido)benzoxazole derivatives (e.g., 5f, 5h, 5i)Various (including OMe-)Halides, CF₃, etc.Antimicrobial/AntifungalPotent, enhanced activity jocpr.com

Stereochemical Considerations and Their Role in Methoxy-benzoxazole Bioactivity

The biological activity of organic molecules is profoundly influenced by their three-dimensional structure, a principle particularly relevant to methoxy-substituted benzoxazole derivatives. Stereochemistry, encompassing the spatial arrangement of atoms within a molecule, plays a critical role in how these compounds interact with biological targets such as enzymes and receptors. The presence of chiral centers within this compound scaffolds can lead to the existence of stereoisomers, including enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not enantiomers).

Research has indicated that complex benzoxazole derivatives, particularly those incorporating multiple functional groups and ring systems, can possess numerous chiral centers. For instance, one identified compound, a derivative featuring a benzoxazole core linked to pyrrolidine (B122466) and methoxybenzoylamine moieties, explicitly contains multiple chiral centers denoted by (S) configurations. This defined stereochemistry is crucial, as it dictates the precise fit and interaction with specific biological targets, thereby modulating the compound's efficacy and selectivity ontosight.ai.

The differential impact of stereoisomers on biological activity is a well-established phenomenon. While direct comparative studies focusing solely on the stereochemistry of this compound enantiomers are not extensively detailed in the provided literature, analogous studies on related heterocyclic systems highlight this principle. For example, in quinoline (B57606) analogues bearing a methoxy substituent, distinct enantiomers exhibited significantly different biological effects. Specifically, the (S)-(-) enantiomers induced a reversible slowing of nerve-conduction velocity, a neurotoxic effect, whereas the corresponding (R)-(+) forms did not elicit this phenomenon at comparable dosages nih.gov. This suggests that for this compound derivatives with chiral centers, one enantiomer might be considerably more potent, selective, or possess a different therapeutic versus toxicological profile compared to its mirror image.

To illustrate the conceptual impact of stereochemistry on bioactivity, consider the following generalized representation:

Stereoisomer of this compound DerivativeHypothetical Bioactivity ProfileRationale for Differential Activity
(R)-IsomerHigh Potency / Desired EffectOptimal fit and interaction with the biological target site.
(S)-IsomerLow Potency / Undesired EffectSteric hindrance or altered electronic interactions at the target site, leading to reduced binding affinity or efficacy.

Understanding and controlling the stereochemistry of this compound derivatives is therefore paramount in medicinal chemistry. It enables the rational design of more effective and safer therapeutic agents by isolating or synthesizing the most biologically active stereoisomer, thereby maximizing desired pharmacological effects while minimizing potential off-target interactions or toxicities.

Mechanistic Investigations and Biological Target Elucidation for Methoxy Substituted Benzoxazole Derivatives

Interactions with Key Biological Receptors and Enzymes

Methoxy-substituted benzoxazole (B165842) derivatives have demonstrated potent inhibitory or modulatory effects on a diverse range of enzymes and receptors, underpinning their therapeutic potential across various disease areas.

Enzyme Inhibition Mechanisms

The precise interaction of methoxy-substituted benzoxazoles with specific enzymes often involves binding to active sites, leading to competitive, non-competitive, or uncompetitive inhibition, thereby disrupting critical biochemical pathways.

DNA Topoisomerase Inhibition: Benzoxazole derivatives, including those bearing methoxy (B1213986) substituents, are recognized for their ability to inhibit DNA topoisomerases, enzymes essential for DNA replication, transcription, and repair. For instance, 2-amino-5-methoxybenzoxazole (B1605595) has been identified as a critical component for topoisomerase II inhibition, with the methoxy group at the C5 position and the amino group at C2 being crucial for this activity . Other derivatives, such as 5-chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole, have shown significant inhibitory activity against eukaryotic DNA topoisomerase II, with IC50 values in the micromolar range researchgate.net. Similarly, 2-(4'-bromophenyl)-6-nitrobenzoxazole acts as a topoisomerase II inhibitor, while 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole inhibits topoisomerase I researchgate.net. These compounds interfere with the enzymes' ability to manage DNA supercoiling, leading to DNA damage and cell cycle arrest, particularly in rapidly dividing cancer cells researchgate.netresearchgate.net.

Pks13 Inhibition: Pks13 is a vital enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis (Mtb), making it a promising target for antitubercular drug development. Benzoxazole derivatives have emerged as potent inhibitors of Pks13, with scaffold hopping strategies leading to the discovery of benzoxazole scaffolds that target the thioesterase (TE) domain of this enzyme researcher.lifenih.gov. Structure-activity relationship (SAR) studies are ongoing to optimize these compounds for potent antimycobacterial activity researcher.lifenih.govresearchgate.net.

Tyrosinase Inhibition: Benzoxazole moieties have been explored for their tyrosinase inhibitory potential, relevant in skin-lightening and anti-melanogenesis strategies. Research indicates that the presence of hydroxyl groups on the phenyl ring of benzoxazole derivatives significantly enhances tyrosinase inhibition, with compounds bearing a 2,4-dihydroxyphenyl ring exhibiting potent activity (e.g., IC50 = 0.51 ± 0.00 μM) nih.gov. In contrast, replacing a hydroxyl group with a methoxy group, or having a methoxy group at position 3 of the phenyl ring, generally led to a significant reduction in tyrosinase inhibitory potency nih.gov. For instance, a 4-methoxyl group resulted in an IC50 greater than 200 μM nih.gov.

COX-2 Inhibition: Benzoxazole derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, a target for anti-inflammatory and anticancer therapies. Studies have shown that methoxy substitutions can enhance COX-2 inhibitory activity compared to unsubstituted analogs mdpi.comnih.gov. For example, 4-methoxy-substituted agents demonstrated greater activity, with specific derivatives (e.g., compounds 24-26) exhibiting COX-2 inhibition with IC50 values ranging from 0.65 to 1.72 μM mdpi.com. N-(3,4-dimethoxyphenyl)-benzoxazole derivatives have also shown inhibitory potential against COX enzymes acs.org. Benzoxazole-benzamide analogs, such as compound 66, have demonstrated potent and selective COX-2 inhibition with an IC50 of 0.14 μM nih.gov. Derivatives with a 5-methoxy group and N-piperidine substitution also exhibited moderate COX-1 and COX-2 inhibition researchgate.net.

Cholesterol Ester Transfer Protein (CETP) Inhibition: Benzoxazole derivatives have been identified as inhibitors of CETP, an enzyme involved in lipid metabolism. Substitution at the 5- and 7-positions of the benzoxazole moiety has been found to be beneficial for CETP inhibition innovareacademics.in. While specific methoxy-substituted benzoxazole derivatives with quantified CETP inhibitory data were not prominently detailed in the initial searches, the core benzoxazole scaffold is recognized for this activity innovareacademics.inresearchgate.netindexcopernicus.cominnovareacademics.in.

Receptor Binding and Modulation

Methoxy-substituted benzoxazoles also interact with various receptors, modulating their activity and influencing physiological processes.

KCNQ2 Receptor Modulation: Benzoxazole derivatives have shown affinity for the KCNQ2 receptor, a voltage-gated potassium channel implicated in neuronal excitability and anticonvulsant activity chemistryjournal.netijrrjournal.com. Compounds such as 13, 14, 15, and 16 have demonstrated high binding affinities to the KCNQ2 receptor, suggesting their potential as anticonvulsant agents chemistryjournal.netijrrjournal.com. Molecular docking studies reveal that compound 15b binds to a hydrophobic pocket within the KCNQ2 receptor, formed by residues like Trp243, Leu321, Tyr90, and Trp57 researchgate.net.

Melatonin (B1676174) Receptor Agonism and Antagonism: Benzoxazole derivatives have been developed as ligands for melatonin receptors (MT1 and MT2), which regulate circadian rhythms and other physiological processes researchgate.netnih.gov. The 5-methoxy group on the indole (B1671886) ring of melatonin is considered optimal for receptor binding, and its presence in benzoxazole analogs is often crucial for agonistic activity researchgate.netnih.gov. For instance, derivatives with a 4-methoxyphenyl (B3050149) group have shown potency as melatonin receptor agonists researchgate.net, and the methoxy group is generally considered necessary for agonistic activity mdpi.com. Modifications involving methoxy substituents have led to compounds with improved potency and selectivity for MT2 receptors plos.orgucsd.edu.

Rho Kinase Inhibition: Benzoxazole-based compounds have been identified as inhibitors of Rho kinase (ROCK), an enzyme involved in various cellular processes, including smooth muscle contraction and cell motility najah.edunih.govresearchgate.netbiotech-asia.org. While specific methoxy-substituted benzoxazole derivatives are not detailed with quantitative data in this context, the benzoxazole scaffold is established as a core structure for ROCK inhibitors nih.govbiotech-asia.org.

Cellular Pathway Modulation and Signaling Interventions, including Apoptosis Induction

Methoxy-substituted benzoxazole derivatives can exert their pharmacological effects by modulating critical cellular pathways, including those governing cell proliferation, survival, and programmed cell death (apoptosis).

Several benzoxazole derivatives have been shown to suppress signaling pathways associated with cancer cell proliferation najah.edu. For example, compound 14b, a benzoxazole derivative, has demonstrated the ability to arrest HepG2 cell growth at the Pre-G1 phase and induce apoptosis, evidenced by a significant increase in caspase-3 levels researchgate.net. Other benzoxazole compounds have been implicated in modulating key apoptotic proteins such as Bcl-2, cytochrome-c, APAF-1, and caspase-9, thereby promoting apoptosis in cancer cell lines najah.edu. The compound 6-methoxy-2-aminobenzoxazole has also been associated with cytotoxicity and apoptosis induction . These mechanisms often involve the disruption of cell survival signaling cascades, leading to programmed cell death.

DNA and Biomolecule Interactions: Structural Mimicry and Intercalation

The planar structure of the benzoxazole core allows for interactions with biomolecules, most notably DNA, through mechanisms such as intercalation and π-stacking.

Benzoxazole and naphthoxazole derivatives have demonstrated significant interactions with DNA, with intercalation being a predominant mode of binding periodikos.com.brresearchgate.net. This interaction often leads to enhanced fluorescence emission, making them potential fluorescent DNA probes periodikos.com.br. Halogen substitutions, such as at the C6 position of the benzoxazole ring, have been noted to increase DNA intercalation potency . The binding is often attributed to π-stacking and intermolecular hydrogen bonding, with molecular docking studies supporting intercalation as a primary interaction mode researchgate.net. These DNA-binding properties contribute to the observed antiproliferative and antitumor activities of some benzoxazole derivatives, as they can interfere with DNA replication and transcription researchgate.net.

Elucidation of Molecular Mechanisms Underlying Antiproliferative, Antimicrobial, and Other Pharmacological Actions

The diverse pharmacological actions of methoxy-substituted benzoxazoles stem from their ability to interfere with specific molecular targets and cellular processes.

Antiproliferative Mechanisms: The antiproliferative activity of methoxy-substituted benzoxazoles is often linked to their ability to induce apoptosis and cell cycle arrest, as discussed in Section 4.2. SAR studies indicate that the presence of a methoxy group at position 3 of the phenyl ring can generally enhance antiproliferative activity compared to unsubstituted analogs nih.govmdpi.com. For instance, specific benzoxazole derivatives have shown potent anticancer effects against various human cancer cell lines mdpi.commdpi.com. Mechanisms can involve the inhibition of key kinases or disruption of signaling pathways critical for cancer cell survival and proliferation .

Antimicrobial Mechanisms: Benzoxazole derivatives exhibit broad-spectrum antimicrobial activity through various mechanisms, including disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways . Their interaction with specific molecular targets within microbial cells is key to their efficacy . For example, their role as Pks13 inhibitors is crucial for disrupting mycolic acid biosynthesis in Mycobacterium tuberculosis, leading to antimycobacterial effects researcher.lifenih.govresearchgate.net. Some derivatives, like compound 10, have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) d-nb.info.

Other Pharmacological Actions:

Anti-inflammatory: The anti-inflammatory effects of benzoxazoles are largely mediated through the inhibition of COX-2 and potentially 5-lipoxygenase mdpi.comnih.govmdpi.com. Methoxy substitutions can influence this inhibitory activity mdpi.comnih.gov.

Anticonvulsant: The anticonvulsant properties are often associated with the modulation of KCNQ2 potassium channels, where specific methoxy-substituted benzoxazoles have shown high binding affinities chemistryjournal.netijrrjournal.comresearchgate.netacs.org.

Antimycobacterial: The primary mechanism involves the inhibition of Pks13, a key enzyme in mycolic acid biosynthesis, which is essential for the cell wall integrity of Mycobacterium tuberculosis researcher.lifenih.govresearchgate.net.

Table 1: Selected Enzyme Inhibitory Activities of Methoxy-Substituted Benzoxazole Derivatives

Target EnzymeDerivative ExampleActivity TypeIC50 Value (µM)Reference(s)
DNA Topoisomerase II5-chloro-2-(p-methylphenyl)benzoxazoleInhibitor22.3 researchgate.net
DNA Topoisomerase II2-(p-nitrobenzyl)benzoxazoleInhibitor17.4 researchgate.net
DNA Topoisomerase II2-(4'-bromophenyl)-6-nitrobenzoxazoleInhibitor71 researchgate.net
DNA Topoisomerase I2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazoleInhibitor104 researchgate.net
Pks13Benzoxazole derivatives (general scaffold)InhibitorVaries researcher.lifenih.govresearchgate.net
TyrosinaseCompound 3 (2,4-dihydroxyphenyl ring)Inhibitor0.51 ± 0.00 nih.gov
TyrosinaseCompound with 4-methoxyl group (replacing 4-hydroxyl)Inhibitor> 200 nih.gov
COX-2Derivative 24Inhibitor0.65 mdpi.com
COX-2Derivative 25Inhibitor1.72 mdpi.com
COX-2Compound 66 (Benzoxazole-benzamide analog)Inhibitor0.14 nih.gov
COX-2N-(3,4-dimethoxyphenyl)-benzoxazole derivativesInhibitorVaries acs.org
COX-1/COX-25-OMe, N-piperidine substituted benzoxazole-2-carboxamide (Compound 30)Moderate InhibitorVaries researchgate.net

Table 2: Selected Receptor Binding and Modulatory Activities of Methoxy-Substituted Benzoxazole Derivatives

Target ReceptorDerivative ExampleActivity TypeAffinity/Potency Data (if available)Reference(s)
KCNQ2 ReceptorCompound 15bBinderBinds to hydrophobic pocket researchgate.net
KCNQ2 ReceptorCompounds 13, 14, 15, 16BinderHigh binding affinities chemistryjournal.netijrrjournal.com
Melatonin ReceptorBenzoxazole derivatives (general)Agonist/AntagonistVaries researchgate.netnih.gov
Melatonin ReceptorDerivatives with 4-methoxyphenyl groupAgonistPotent researchgate.net
Melatonin ReceptorDerivatives with 5-methoxy groupAgonistOptimal for binding nih.gov
Melatonin ReceptorMethoxy-substituted isoquinolinonesMT2-selectiveVaries plos.org
Rho KinaseBenzoxazole-based inhibitors (general scaffold)InhibitorVaries nih.govbiotech-asia.org

Computational and Theoretical Chemistry in Methoxy Substituted Benzoxazole Research

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental for understanding the intrinsic electronic and structural characteristics of methoxy-benzoxazole compounds. These methods allow researchers to probe molecular behavior at the atomic level, predicting properties that are often challenging to determine experimentally.

Density Functional Theory (DFT) Applications for Molecular Geometry and Vibrational Spectra

Density Functional Theory (DFT) is a widely employed quantum chemical method for investigating molecular geometries and predicting vibrational spectra. By solving the electronic Schrödinger equation within the DFT framework, researchers can accurately determine optimized molecular structures, including bond lengths, bond angles, and dihedral angles, for this compound scaffolds. Furthermore, DFT calculations can predict infrared (IR) and Raman vibrational frequencies, which serve as fingerprints for identifying and characterizing these molecules. These computed vibrational spectra can be compared with experimental data to validate the proposed structures and to understand the nature of chemical bonds and functional group vibrations within the this compound system. While specific detailed DFT studies on a broad range of methoxy-benzoxazoles for geometry and vibrational spectra were not detailed in the provided search results, this methodology remains a cornerstone for such investigations in heterocyclic chemistry.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Properties

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the electronic reactivity and charge transfer characteristics of methoxy-benzoxazoles. The HOMO-LUMO gap, representing the energy difference between these two orbitals, often correlates with molecular stability, ionization potential, and electron affinity. A smaller gap generally indicates higher reactivity and a greater propensity for charge transfer. For methoxy-benzoxazoles, FMO analysis can predict sites susceptible to electrophilic or nucleophilic attack and provide insights into their potential as electron donors or acceptors in chemical reactions or intermolecular interactions. The provided search results did not offer specific HOMO-LUMO data for methoxy-benzoxazoles, but this analysis is a standard approach in theoretical studies of such heterocyclic systems.

Molecular Electrostatic Potential (MEP) and Local Reactivity Descriptors

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the electron density distribution around a molecule, highlighting regions of positive (electrophilic) and negative (nucleophilic) electrostatic potential. For methoxy-benzoxazoles, MEP maps can identify potential sites for non-covalent interactions, such as hydrogen bonding or pi-pi stacking, which are crucial for molecular recognition and binding. Complementary to MEP, local reactivity descriptors, such as Fukui functions or atomic charges, can quantify the electron density at specific atomic centers, predicting the most reactive sites for chemical transformations. These computational tools are invaluable for understanding the chemical behavior and potential reaction pathways of this compound derivatives. The specific application of MEP and local reactivity descriptors to methoxy-benzoxazoles was not detailed in the initial search results, but these are standard computational tools for such analyses.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Binding Dynamics

Molecular Dynamics (MD) simulations offer a powerful means to study the temporal behavior of molecules, providing insights into conformational changes and dynamic interactions. For methoxy-benzoxazoles, MD simulations can explore the various stable and transient conformations adopted by the molecule in different environments, such as in solution or within a biological matrix. This conformational flexibility is often key to biological activity. Furthermore, MD can simulate the dynamic interactions between a this compound derivative acting as a ligand and its biological target, such as a protein. Such simulations can reveal the stability of ligand-target complexes over time and elucidate the specific residues involved in binding, offering a dynamic perspective beyond static docking poses. For instance, studies on related benzoxazinoids, including a 6-methoxy benzoxazole-2-(3H)-one compound, have employed molecular dynamics simulations, noting the importance of lipophilicity for cellular membrane passage researchgate.net.

Molecular Docking Studies for Ligand-Protein Interaction Prediction and Binding Affinity Assessment

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor, typically a protein) when bound to each other to form a stable complex. For methoxy-benzoxazoles, docking studies are employed to screen potential biological targets and to assess their binding affinity. By simulating the binding of a this compound derivative into the active site of a target protein, researchers can predict the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic forces) that occur and estimate the strength of binding, often expressed as a binding score or estimated binding free energy. Research into small-molecule inhibitors, such as those targeting influenza virus, involves optimizing compounds to recapitulate specific "hotspot" interactions within protein targets, a process heavily reliant on docking and related computational interaction prediction methods researchgate.net. This allows for the prioritization of compounds for experimental validation.

In Silico Screening and Rational Design of Novel this compound Analogues

In silico screening and rational design are iterative computational processes that accelerate the discovery of new this compound analogues with enhanced properties. In silico screening involves computationally evaluating large libraries of compounds to identify potential hits that exhibit desired characteristics, such as target binding or favorable pharmacokinetic profiles. Rational design, on the other hand, uses computational models to systematically modify existing lead compounds or design entirely new molecules with specific structural features aimed at optimizing activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For example, the optimization of a lead compound containing a this compound group (JNJ8897) to a more orally bioavailable and effective analogue (JNJ4796) involved detailed ADME profiling and structural modifications to improve properties like clearance and bioavailability researchgate.net. This iterative process of design, prediction, and refinement is central to modern drug discovery efforts involving this compound scaffolds.

Advanced Research Directions and Future Perspectives on Methoxy Substituted Benzoxazole Derivatives

Forging the Future: Next-Generation Methoxy-benzoxazole Scaffolds with Enhanced Selectivity and Potency

The development of new this compound scaffolds is centered on optimizing their interaction with biological targets to improve therapeutic efficacy and minimize off-target effects. Research into structure-activity relationships (SAR) has been instrumental in guiding the rational design of these next-generation compounds. mdpi.com

Key strategies for enhancing selectivity and potency include:

Positional Isomerism of the Methoxy (B1213986) Group: The location of the methoxy group on the benzoxazole (B165842) core or its appended aryl rings significantly influences biological activity. Studies have shown that methoxy substitution at specific positions can enhance antiproliferative and antibacterial activities. For instance, derivatives with a methoxy group at the 3-position of a phenyl ring attached to the benzoxazole core have demonstrated higher antiproliferative activity compared to their unsubstituted counterparts. mdpi.com

Synergistic Substitutions: Combining the methoxy group with other substituents, such as halogens or morpholine (B109124) moieties, has proven to be a fruitful strategy. For example, a 5-chlorobenzoxazole (B107618) derivative bearing both an N,N-diethyl group at position 4 and a methoxy group at position 3 of the benzene (B151609) ring exhibited enhanced antiproliferative activity against certain cancer cell lines. mdpi.com

Bioisosteric Replacement: Replacing the methoxy group with other chemical groups of similar size, shape, and electronic properties can lead to improved pharmacokinetic profiles and target interactions. This approach allows for the fine-tuning of a compound's properties to achieve desired therapeutic outcomes.

Table 1: Impact of Methoxy Group Position on Antiproliferative Activity
Compound SeriesMethoxy PositionObserved Activity TrendReference
2-(3,4-Disubstituted phenyl)benzoxazoles3-position of the phenyl ringGenerally more active than unsubstituted derivatives mdpi.com

Expanding the Therapeutic Horizon: Novel Applications Beyond the Current Scope

While this compound derivatives have been extensively studied for their anticancer and antimicrobial properties, emerging research suggests their potential in a broader range of therapeutic areas. mdpi.commdpi.comconsensus.app This expansion is driven by the versatility of the benzoxazole scaffold and the ability of the methoxy group to modulate interactions with various biological targets.

Promising new applications include:

Neurodegenerative Diseases: The role of cholinesterases in the pathogenesis of diseases like Alzheimer's has made them attractive therapeutic targets. mdpi.com Certain benzoxazole derivatives have shown potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, suggesting a possible role in managing neurodegenerative conditions. mdpi.com The interplay between cancer and neurodegeneration, with some shared molecular pathways, further supports the exploration of these compounds in this context. nih.gov

Anti-inflammatory Agents: Methoxy-substituted benzoxazoles have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. scholarsresearchlibrary.com This opens up possibilities for their use in treating a variety of inflammatory disorders.

Neuropathic Pain: Recent studies have identified novel benzoxazole derivatives as ligands for the histamine (B1213489) H3 receptor, a target for the treatment of neuropathic pain. nih.gov One such compound demonstrated high affinity and selectivity, along with a favorable pharmacokinetic profile in preclinical models. nih.gov

Tyrosinase Inhibition: Certain methoxy-substituted 2-phenylbenzo[d]oxazole compounds have been explored as potential skin-lightening agents through the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov The position of the methoxy group was found to be crucial for inhibitory activity. nih.gov

The Digital Revolution in Drug Design: Integrating Artificial Intelligence and Machine Learning

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and optimization of this compound derivatives. astrazeneca.comnih.gov These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and accelerate the design-make-test-analyze cycle. astrazeneca.com

Key applications of AI and ML in this field include:

Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel this compound compounds. nih.govijettjournal.org This allows researchers to prioritize the synthesis of molecules with the highest probability of success.

De Novo Drug Design: Generative AI models can design entirely new this compound scaffolds with desired properties, moving beyond the limitations of existing chemical libraries. nih.gov

Lead Optimization: ML can guide the iterative process of modifying a lead compound to improve its potency, selectivity, and drug-like properties. nih.gov By analyzing structure-activity relationships, these models can suggest specific chemical modifications to enhance therapeutic potential.

Virtual Screening: AI-powered virtual screening can rapidly screen massive virtual libraries of compounds to identify those that are most likely to bind to a specific biological target. taylorandfrancis.com

Greener Pathways: Continued Innovation in Sustainable Synthesis

The chemical industry is increasingly focused on developing environmentally friendly and sustainable manufacturing processes. nih.gov For this compound production, this involves the adoption of green chemistry principles to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. mdpi.comjetir.org

Innovations in this area include:

Microwave- and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.com

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as deep eutectic solvents, is a key focus. mdpi.com

Catalysis: The development of reusable and non-toxic catalysts can improve the efficiency and sustainability of synthetic routes. mdpi.com For example, imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles has been used as a catalyst for the synthesis of benzoxazoles under solvent-free conditions. researchgate.net

One-Pot Reactions: Designing synthetic pathways where multiple steps are carried out in a single reaction vessel reduces the need for purification of intermediates, saving time, resources, and reducing waste. mdpi.com

Navigating the Future: Addressing Challenges and Identifying New Opportunities

Despite the significant promise of methoxy-substituted benzoxazole derivatives, several challenges remain on the path to their clinical application. Overcoming these hurdles will open up new opportunities for therapeutic innovation.

Challenges:

Drug Resistance: The emergence of resistance to existing antimicrobial and anticancer agents is a major concern. nih.gov Continuous efforts are needed to design novel this compound derivatives that can circumvent these resistance mechanisms.

Bioavailability and Pharmacokinetics: Ensuring that these compounds reach their intended target in the body in sufficient concentrations and for an adequate duration is a critical challenge. Poor solubility and metabolic instability can limit their effectiveness.

Target Selectivity: While methoxy groups can enhance potency, achieving high selectivity for the desired biological target over other related proteins remains a key objective to minimize side effects.

Opportunities:

Targeting Novel Biological Pathways: The diverse biological activities of methoxy-benzoxazoles suggest that they may interact with a wide range of cellular targets. researchgate.netdntb.gov.ua Further research to elucidate their mechanisms of action could reveal novel therapeutic opportunities.

Combination Therapies: Exploring the use of this compound derivatives in combination with other therapeutic agents could lead to synergistic effects and improved treatment outcomes, particularly in complex diseases like cancer.

Personalized Medicine: As our understanding of the genetic basis of disease grows, there is an opportunity to design this compound derivatives that are tailored to the specific molecular profile of an individual patient's disease.

The continued exploration of methoxy-substituted benzoxazole derivatives, driven by advances in synthetic chemistry, pharmacology, and computational science, holds immense potential for the development of new and effective therapies for a wide range of diseases.

Q & A

Q. What are the established synthetic routes for Methoxy-benzoxazole derivatives, and how do reaction conditions influence pathway selection?

this compound derivatives are typically synthesized via cyclization of o-aminophenol analogs with carbonyl-containing reagents. Key methods include:

  • Condensation reactions using substituted o-aminophenols and carboxylic acids or their derivatives under acidic or thermal conditions .
  • Catalytic cyclization with transition metals (e.g., Cu, Pd) to enhance regioselectivity and reduce side products . Factors influencing method choice include substrate availability, desired yield, and tolerance for harsh conditions (e.g., high temperatures, strong acids). For example, microwave-assisted synthesis may reduce reaction time but requires specialized equipment .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies methoxy (-OCH₃) and benzoxazole ring proton environments. Aromatic protons typically resonate at δ 6.5–8.5 ppm, while methoxy groups appear as singlets near δ 3.8–4.0 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Paired with UV detection, HPLC quantifies purity and detects byproducts (e.g., unreacted precursors). Reverse-phase C18 columns with acetonitrile/water mobile phases are standard .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound derivatives in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact. This compound derivatives may release toxic fumes upon decomposition .
  • Waste Management : Segregate organic waste containing benzoxazole rings and consult certified waste disposal services to avoid environmental contamination .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent reflux .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve this compound synthesis yields while minimizing hazardous byproducts?

  • DoE (Design of Experiments) : Use factorial designs to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, reducing HCl concentration in cyclization reactions may lower corrosivity without compromising yield .
  • Green Chemistry Approaches : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ heterogeneous catalysts for easier recovery .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formation, enabling rapid adjustments to avoid byproducts .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound derivatives across studies?

  • Meta-Analysis Frameworks : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design heterogeneity. For instance, discrepancies in IC₅₀ values may arise from variations in cell lines or assay protocols .
  • Dose-Response Replication : Standardize in vitro assays (e.g., fixed incubation times, controlled DMSO concentrations) to isolate compound-specific effects from methodological artifacts .

Q. How can computational tools predict the reactivity of this compound in novel synthetic pathways?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methoxy group’s electron-donating effect enhances reactivity at the benzoxazole C2 position .
  • Retrosynthesis Software : Platforms like Reaxys or SciFinder propose viable precursors and reaction pathways by mining patent and journal databases .

Q. What strategies validate the selectivity of this compound derivatives in targeting biological pathways?

  • Kinetic Binding Assays : Surface plasmon resonance (SPR) measures real-time interaction kinetics with target proteins (e.g., kinases, GPCRs).
  • Off-Target Profiling : Use high-throughput screening against panels of unrelated enzymes/receptors to assess specificity. For example, cross-reactivity with cytochrome P450 isoforms may explain toxicity variations .

Methodological and Experimental Design Questions

Q. How should researchers apply the PICO framework to design studies on this compound’s pharmacological potential?

  • Population (P) : Define the biological target (e.g., cancer cell lines, bacterial strains).
  • Intervention (I) : Specify the this compound derivative and dosage range.
  • Comparison (C) : Use positive controls (e.g., known inhibitors) and vehicle controls.
  • Outcome (O) : Quantify endpoints like apoptosis rate or minimum inhibitory concentration (MIC) .

Q. What statistical methods are recommended for analyzing dose-dependent effects in this compound toxicity studies?

  • Probit Analysis : Models lethal dose (LD₅₀) or effective dose (ED₅₀) curves for in vivo studies.
  • ANOVA with Post Hoc Tests : Identifies significant differences between treatment groups in cell viability assays .

Q. How can researchers integrate mixed-methods approaches to explore this compound’s mechanism of action?

  • Triangulation : Combine quantitative data (e.g., enzyme inhibition assays) with qualitative insights (e.g., molecular dynamics simulations) to propose binding modes.
  • Iterative Design : Refine hypotheses based on preliminary NMR or crystallography data before large-scale synthesis .

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